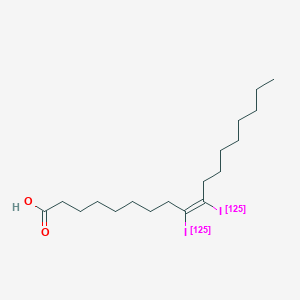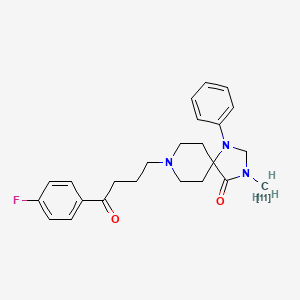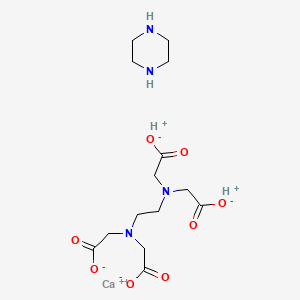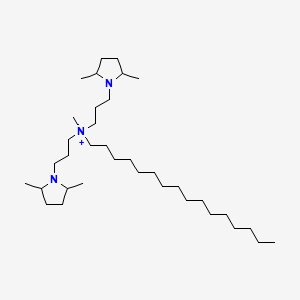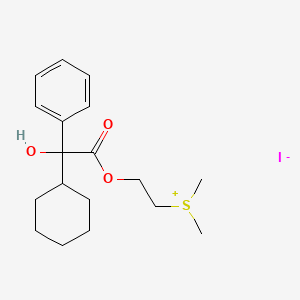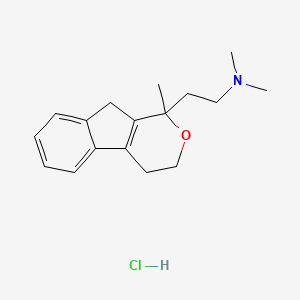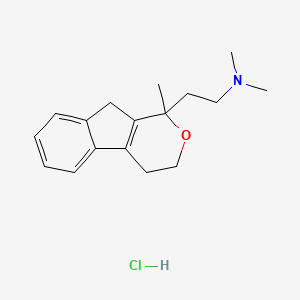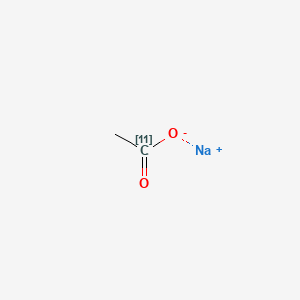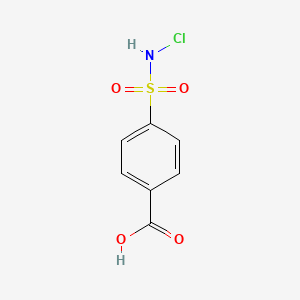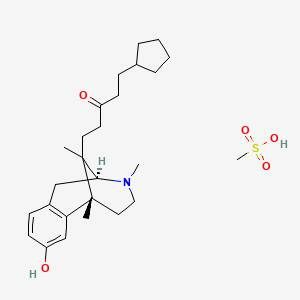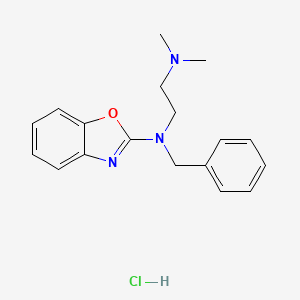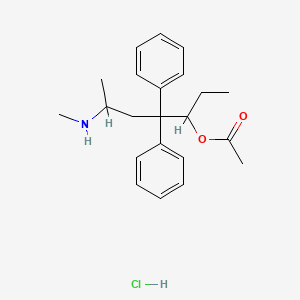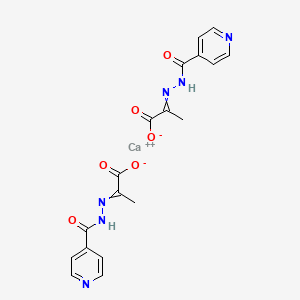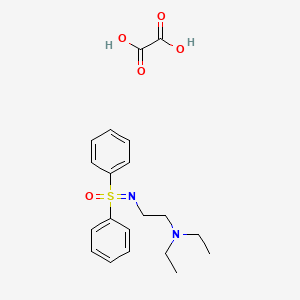
Suloxifen oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suloxifen oxalate is a chemical compound with the molecular formula C20H26N2O5S. It is a derivative of sulfoximine and is known for its applications in medicinal chemistry, particularly as a broncholytic and antispasmodic agent . The compound is characterized by its unique structure, which includes a sulfoximine group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of suloxifen oxalate typically involves the reaction of N,N-diethyl-2-(oxidodiphenylsulfanylidene)aminoethanamine with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Suloxifen oxalate undergoes various chemical reactions, including:
Oxidation: The sulfoximine group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoximine group back to the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfoximine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfoximines. These products have various applications in medicinal chemistry and other fields .
Scientific Research Applications
Suloxifen oxalate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of suloxifen oxalate involves its interaction with specific molecular targets in the body. As a broncholytic agent, it works by relaxing the smooth muscles in the airways, thereby reducing bronchoconstriction. The compound’s antispasmodic effects are achieved through its action on smooth muscle cells, inhibiting contractions and providing relief from spasms .
Comparison with Similar Compounds
Suloxifen oxalate can be compared with other sulfoximine derivatives, such as:
Sulfoximine: The parent compound, known for its versatility in medicinal chemistry.
Sulfonamide: Another sulfur-based compound with similar applications but different chemical properties.
Sulfone: Known for its stability and use in various industrial applications.
This compound is unique due to its specific structure and the presence of the oxalate group, which enhances its solubility and bioavailability compared to other sulfoximine derivatives .
Properties
CAS No. |
25827-13-8 |
|---|---|
Molecular Formula |
C20H26N2O5S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[[oxo(diphenyl)-λ6-sulfanylidene]amino]ethanamine;oxalic acid |
InChI |
InChI=1S/C18H24N2OS.C2H2O4/c1-3-20(4-2)16-15-19-22(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;3-1(4)2(5)6/h5-14H,3-4,15-16H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
KWGUGSWNEGFJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


